molecular formula C48H74N12O22 B14093107 6-Amino-2-[[8-[(5-amino-1-carboxypentyl)amino]-2,7-bis[[3-carboxy-2-[[4-carboxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]propanoyl]amino]-8-oxooctanoyl]amino]hexanoic acid

6-Amino-2-[[8-[(5-amino-1-carboxypentyl)amino]-2,7-bis[[3-carboxy-2-[[4-carboxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]propanoyl]amino]-8-oxooctanoyl]amino]hexanoic acid

Cat. No.: B14093107
M. Wt: 1171.2 g/mol
InChI Key: CNYIEQNFOBBXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glaspimod involves multiple steps, including peptide bond formation and purification processes. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published. general peptide synthesis techniques such as solid-phase peptide synthesis (SPPS) are likely employed .

Industrial Production Methods

Industrial production of Glaspimod would involve large-scale peptide synthesis techniques, ensuring high purity and yield. This typically includes automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product preparation .

Chemical Reactions Analysis

Types of Reactions

Glaspimod can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may result in reduced peptides with altered functional groups .

Scientific Research Applications

Glaspimod has a wide range of scientific research applications, including:

Mechanism of Action

Glaspimod exerts its effects by mimicking natural hematopoietic cytokines, binding to specific receptors on hematopoietic stem cells, and modulating their proliferation and differentiation. This interaction involves complex molecular pathways that regulate gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Erythropoietin: A natural hormone that regulates red blood cell production.

    Granulocyte Colony-Stimulating Factor (G-CSF): Stimulates the production of white blood cells.

    Thrombopoietin: Regulates platelet production

Uniqueness of Glaspimod

Glaspimod is unique due to its synthetic nature and specific modulatory activities that closely mimic natural hematopoietic cytokines. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

6-amino-2-[[8-[(5-amino-1-carboxypentyl)amino]-2,7-bis[[3-carboxy-2-[[4-carboxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]propanoyl]amino]-8-oxooctanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74N12O22/c49-19-5-3-9-29(47(79)80)57-39(71)23(53-45(77)31(21-37(67)68)59-43(75)27(13-17-35(63)64)55-41(73)25-11-15-33(61)51-25)7-1-2-8-24(40(72)58-30(48(81)82)10-4-6-20-50)54-46(78)32(22-38(69)70)60-44(76)28(14-18-36(65)66)56-42(74)26-12-16-34(62)52-26/h23-32H,1-22,49-50H2,(H,51,61)(H,52,62)(H,53,77)(H,54,78)(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,75)(H,60,76)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,79,80)(H,81,82)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYIEQNFOBBXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74N12O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1171.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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